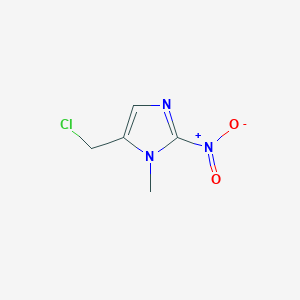
(2,5-Difluorophenyl)methanethiol
Übersicht
Beschreibung
(2,5-Difluorophenyl)methanethiol, also known as 2,5-difluoromercaptan, is a volatile organic compound (VOC) found in a variety of industrial and environmental settings. It is a colorless liquid with a pungent odor and is used as a solvent in some industrial processes. It is a common by-product of combustion and is also a component of some pesticides and pharmaceuticals. Its chemical formula is C6H4F2SH and its molecular weight is 162.14 g/mol. It is a member of the class of compounds known as thiols, which are characterized by the presence of a sulfur-containing group.
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis
- Methanethiol, closely related to (2,5-Difluorophenyl)methanethiol, can be synthesized from hydrogen sulfide and carbon monoxide using vanadium-based catalysts. These catalysts, based on TiO2 and Al2O3, demonstrate high activity and selectivity to methanethiol at optimized temperatures (Mul, Wachs, & Hirschon, 2003).
Molecular Orientation and Bonding
- The bonding and orientation of terthiophene-thiol, which includes methanethiol groups, on Au(111) surfaces have been studied. Synchrotron-based X-ray photoelectron spectroscopy and carbon K-edge near edge X-ray absorption fine structure spectroscopy reveal that 5mTP bonds to Au(111) via an S-H bond cleavage while maintaining the integrity of the terthiophene (Fan, Yang, & Tao, 2005).
Formation from Methionine
- Methanethiol is formed from methionine and sulphite, catalyzed by iron or manganous ions. This reaction also produces methionine sulphoxide and dimethyl disulphide, with methional postulated as an intermediate (Wainwright, McMahon, & McDowell, 1972).
Methanethiol Oxidation
- The oxidation of methanethiol in the presence of transition metals and ascorbate was studied. This research is significant in understanding methanethiol behavior in different chemical environments (Chin & Lindsay, 1994).
Safety in Animal Feed
- Methanethiol's safety as a feed additive for all animal species was assessed, confirming its safety up to a certain level. This study is important for understanding the implications of methanethiol in the agricultural sector (Bampidis et al., 2020).
Methane as a Resource
- Methanotrophs, bacteria that use methane as their sole carbon source, offer potential biotechnological applications, including generating single-cell protein, biopolymers, and other valuable products from methane (Strong, Xie, & Clarke, 2015).
Wirkmechanismus
Biochemical Pathways
. These activities suggest that (2,5-Difluorophenyl)methanethiol could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
. These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its eventual elimination from the body.
Result of Action
The molecular and cellular effects of (2,5-Difluorophenyl)methanethiol’s action are currently unknown. Given the diverse biological activities of similar compounds , it’s plausible that (2,5-Difluorophenyl)methanethiol could have a wide range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2,5-Difluorophenyl)methanethiol. Factors such as temperature, pH, presence of other molecules, and specific conditions within biological systems can affect how this compound interacts with its targets and exerts its effects .
Eigenschaften
IUPAC Name |
(2,5-difluorophenyl)methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZSUEJZTSCAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304308 | |
| Record name | 2,5-Difluorobenzenemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluorophenyl)methanethiol | |
CAS RN |
886497-92-3 | |
| Record name | 2,5-Difluorobenzenemethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluorobenzenemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,8,13,17-Tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one](/img/structure/B3038612.png)


![3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one](/img/structure/B3038616.png)



![2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3038622.png)


![[5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B3038628.png)

![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B3038633.png)
